N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-benzyl-4-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-18-12-8-5-9-13-14(12)17-15(19-13)16-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFNHJWDAUZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Addition of the Methylthio Group: The methylthio group can be added by reacting the intermediate compound with methylthiol or a methylthio-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the benzothiazole core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the benzothiazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, sodium hydroxide, methylthiol, and various solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis Applications
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry and facilitates the development of new materials and chemical sensors.
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.1 |
| DU-145 (Prostate Cancer) | 0.08 |
| HepG2 (Liver Cancer) | 0.09 |
The compound induces apoptosis in cancer cells and targets critical pathways involved in tumorigenesis, such as inhibiting FOXM1, a transcription factor linked to cancer progression.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties, demonstrating activity against various pathogens. This includes potential efficacy against bacteria and fungi, making it relevant for developing new antimicrobial agents.
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Research indicates that it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer’s.
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials, dyes, and chemical sensors. Its unique chemical properties allow it to be incorporated into various formulations aimed at enhancing performance characteristics in industrial settings.
Case Studies
Numerous studies have explored the applications of this compound:
Case Study 1: Anticancer Research
A study evaluated the anticancer effects of this compound across different cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis at low concentrations, suggesting its potential as a lead compound for cancer therapy .
Case Study 2: Antimicrobial Studies
Research demonstrated that this compound exhibited notable antimicrobial activity against specific bacterial strains, highlighting its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, or apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
Table 1: Structural and Functional Comparisons
Key Observations:
- Electron Effects : Chloro and methyl groups (e.g., 5-chloro-4-methyl derivative) introduce strong electron-withdrawing and donating effects, respectively, altering reactivity and binding affinity compared to the methylthio group .
- Solubility : Alkyl chains (e.g., butyl in N-(4-(methylthio)butyl) derivatives) improve aqueous solubility, whereas aromatic substituents (e.g., benzyl, ferrocenyl) enhance lipophilicity .
- Biological Activity : Pyridylmethyl and ferrocenyl groups enable metal coordination, relevant to fluorescence sensing (A1, A2) and catalysis (2o) .
Key Observations:
Pharmacological and Physicochemical Properties
Table 3: Pharmacological Data
*Calculated using ChemDraw.
Key Observations:
Biological Activity
N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer treatment and antimicrobial activities.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives, which are known for their broad spectrum of biological activities. The unique structure of this compound contributes to its distinct chemical properties and biological activities, making it valuable for scientific research .
Target Pathways
Benzothiazole derivatives, including this compound, have demonstrated significant anti-tubercular activity. They are believed to interact with molecular targets associated with the Mycobacterium tuberculosis pathogen, influencing biochemical pathways that inhibit bacterial growth .
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. Specifically, this compound has shown promise in targeting critical pathways involved in cancer cell proliferation and survival. For instance, it may inhibit FOXM1, a transcription factor implicated in tumorigenesis and cancer progression .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects across various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . The compound’s effectiveness is often measured using the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.1 |
| DU-145 (Prostate Cancer) | 0.08 |
| HepG2 (Liver Cancer) | 0.09 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Benzothiazole derivatives are known to exhibit activity against various pathogens, including bacteria and fungi. The mechanism by which they exert these effects may involve disruption of microbial cell membranes or interference with metabolic processes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vivo Studies : Animal models have demonstrated that treatment with this compound significantly reduces tumor size and improves survival rates compared to untreated controls.
- Molecular Docking Studies : Computational analyses have indicated strong binding affinities between this compound and key proteins involved in cancer signaling pathways.
- Combination Therapies : Research is ongoing to evaluate the efficacy of this compound when used in combination with existing chemotherapy agents, aiming to enhance therapeutic outcomes while reducing side effects.
Q & A
Q. What are the common synthetic routes for N-substituted benzo[d]thiazol-2-amine derivatives, and how can reaction yields be optimized?
- Methodological Answer: A general approach involves coupling benzo[d]thiazol-2-amine with substituted benzyl halides or aldehydes under reflux conditions. For example, condensation of 2-aminobenzothiazole with veratraldehyde (3,4-dimethoxybenzaldehyde) in ethanol with acetic acid catalysis yields Schiff base derivatives (e.g., 67% yield for N-(4-methoxybenzyl)benzo[d]thiazol-2-amine) . Optimizing solvent polarity (e.g., DMSO vs. ethanol) and reaction time (typically 7–12 hours) improves yields. Sodium methoxide or hydrazine hydrochloride in ethylene glycol can also facilitate nucleophilic substitution .
Q. Which spectroscopic techniques are most reliable for characterizing N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine derivatives?
- Methodological Answer:
- 1H/13C NMR : Aromatic protons appear as multiplets (δ 6.89–8.43 ppm), while the NH proton is observed as a singlet (~δ 8.43 ppm). The methylthio group (S–CH3) resonates at δ ~2.5 ppm .
- IR Spectroscopy : Key absorption bands include NH stretching (~3433 cm⁻¹), C=N (~1665 cm⁻¹), and aromatic C=C (~1585 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270.21 for a methoxy-substituted derivative) confirm molecular weight .
Q. How can researchers address discrepancies in melting points or spectral data across studies?
- Methodological Answer: Variations in melting points (e.g., 127°C vs. 192°C for halogenated derivatives) may arise from impurities or polymorphic forms . Recrystallization in ethanol or chloroform enhances purity . Contradictory NMR signals can result from solvent effects (DMSO-d6 vs. CDCl3) or tautomerism in Schiff bases . Cross-validation with elemental analysis (C, H, N, S) is critical .
Advanced Research Questions
Q. What strategies enhance the antimicrobial or anticancer activity of N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine derivatives?
- Methodological Answer:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., –CF3, –Cl) at the 6-position of the benzothiazole ring improves bioactivity. For example, 6-(trifluoromethoxy) derivatives show enhanced antimicrobial potency .
- Hybridization : Coupling with triazole or oxazine moieties (e.g., indeno[1,2-c]pyrazol-4-ones) increases lipophilicity and target binding .
- QSAR Modeling : Use Hammett constants (σ) and π-electron donating/withdrawing effects to predict activity trends .
Q. How can molecular docking guide the design of N-benzyl-4-(methylthio)benzo[d]thiazol-2-amine derivatives as enzyme inhibitors?
- Methodological Answer:
- Target Selection : Prioritize enzymes like ABAD/17β-HSD10 (Alzheimer’s disease) or bacterial dihydrofolate reductase .
- Docking Workflow : Use AutoDock Vina with PDB structures (e.g., 1YQ5 for ABAD). Key interactions include H-bonding with the thiazole NH and π-π stacking of the benzyl group .
- Validation : Compare docking scores (ΔG) with experimental IC50 values to refine substituent choices .
Q. What are the challenges in scaling up electrosynthesis methods for benzo[d]thiazol-2-amine derivatives?
- Methodological Answer:
- Optimizing Electrolytes : Sodium bromide in aqueous ethanol enables C–H thiolation but requires precise control of voltage (1.5–2.0 V) to avoid over-oxidation .
- Substrate Limitations : Bulky substituents (e.g., –OCH3) reduce current efficiency. Flow-cell reactors improve mass transfer for gram-scale synthesis .
Data Contradiction Analysis
Q. Why do some studies report lower yields for N-benzyl derivatives compared to N-aryl analogs?
- Methodological Answer: Steric hindrance from the benzyl group slows nucleophilic attack, reducing yields (e.g., 67% for benzyl vs. 94% for aryl derivatives) . Microwave-assisted synthesis or using polar aprotic solvents (e.g., DMF) accelerates reactivity .
Methodological Best Practices
Q. How should researchers handle solvent-dependent regioselectivity in benzo[d]thiazol-2-amine reactions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
